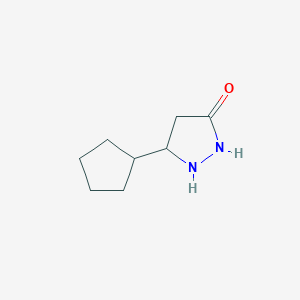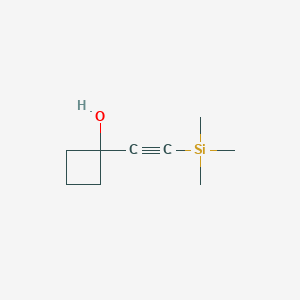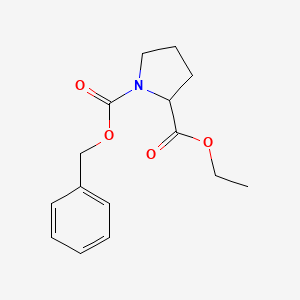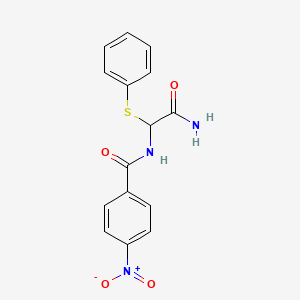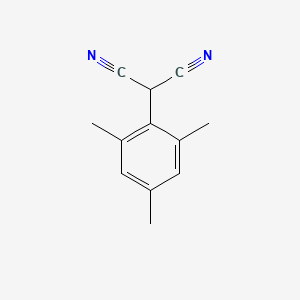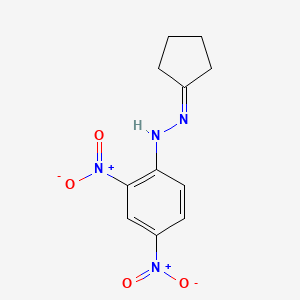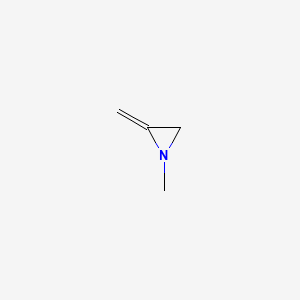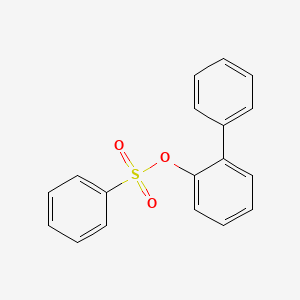
Biphenyl-2-yl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-2-yl benzenesulfonate is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl moiety attached to a benzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biphenyl-2-yl benzenesulfonate can be synthesized through several methods. One common approach involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). The reaction typically occurs under mild conditions, with isopropyl nitrite used as the diazotizing reagent .
Industrial Production Methods
Industrial production of this compound often employs catalytic coupling reactions. Methods such as the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper, are widely used. Other methods include the Suzuki-Miyaura coupling and the Stille reaction, which utilize palladium catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Biphenyl-2-yl benzenesulfonate undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions, such as Friedel-Crafts alkylation and acylation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: It can also participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Catalysts: Copper chloride (CuCl), palladium catalysts.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield alkylated or acylated biphenyl derivatives, while oxidation reactions can produce biphenyl carboxylic acids .
Applications De Recherche Scientifique
Biphenyl-2-yl benzenesulfonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of biphenyl-2-yl benzenesulfonate involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its proteolytic activity. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which is stabilized by interactions with the catalytic triad of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: An organosulfur compound with similar sulfonate functionality.
Biphenyl Derivatives: Compounds like 4,4’-dichlorobiphenyl and 4,4’-dimethylbiphenyl share the biphenyl core structure.
Uniqueness
Biphenyl-2-yl benzenesulfonate is unique due to its combined biphenyl and sulfonate functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
21419-72-7 |
|---|---|
Formule moléculaire |
C18H14O3S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(2-phenylphenyl) benzenesulfonate |
InChI |
InChI=1S/C18H14O3S/c19-22(20,16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H |
Clé InChI |
MKCPUDVEFDAXLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
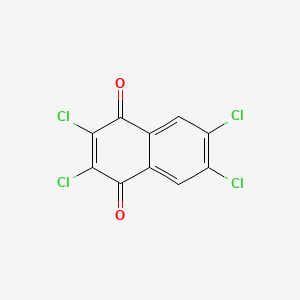
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)

